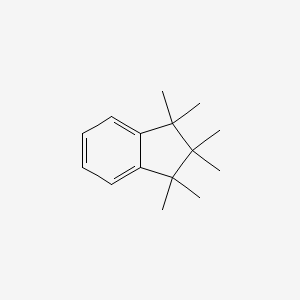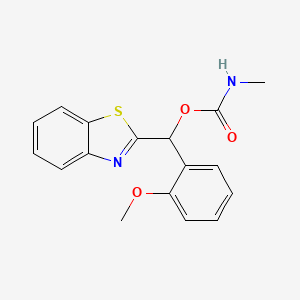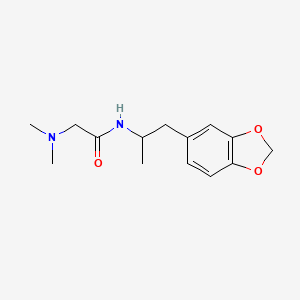
2-(Dimethylamino)-N-(alpha-methyl-3,4-(methylenedioxy)phenethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-N-(alpha-methyl-3,4-(methylenedioxy)phenethyl)acetamide is a synthetic compound that belongs to the class of phenethylamines. It is structurally related to other psychoactive substances and has been studied for its potential effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-N-(alpha-methyl-3,4-(methylenedioxy)phenethyl)acetamide typically involves the reaction of 3,4-(methylenedioxy)phenylacetone with methylamine to form the intermediate, which is then reacted with dimethylamine and acetic anhydride to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar reaction pathways with optimizations for yield and purity, including the use of automated reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-N-(alpha-methyl-3,4-(methylenedioxy)phenethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phenethylamines.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its effects on neurotransmitter systems and potential as a research tool in neuropharmacology.
Medicine: Explored for its potential therapeutic effects, although it is not currently approved for medical use.
Mechanism of Action
The compound exerts its effects primarily through interactions with neurotransmitter systems in the brain. It is believed to act as a serotonin receptor agonist, particularly at the 5-HT2A receptor, and may also influence dopamine and norepinephrine pathways. These interactions can lead to altered mood, perception, and cognition.
Comparison with Similar Compounds
Similar Compounds
3,4-Methylenedioxyamphetamine (MDA): Shares a similar core structure but lacks the dimethylamino group.
3,4-Methylenedioxymethamphetamine (MDMA): Similar structure with an additional methyl group on the nitrogen atom.
2,5-Dimethoxy-4-methylamphetamine (DOM): Contains methoxy groups instead of the methylenedioxy group.
Uniqueness
2-(Dimethylamino)-N-(alpha-methyl-3,4-(methylenedioxy)phenethyl)acetamide is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. Its combination of the dimethylamino group and the methylenedioxyphenethylamine core structure may result in unique interactions with neurotransmitter systems.
Properties
CAS No. |
92374-54-4 |
|---|---|
Molecular Formula |
C14H20N2O3 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C14H20N2O3/c1-10(15-14(17)8-16(2)3)6-11-4-5-12-13(7-11)19-9-18-12/h4-5,7,10H,6,8-9H2,1-3H3,(H,15,17) |
InChI Key |
DWKFBGDNVZWQSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NC(=O)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Aza-1-azoniabicyclo[2.2.2]octane, 1-(chloromethyl)-](/img/structure/B14345784.png)
![N,N'-Bis[(3,4-di-tert-butyl-2-hydroxyphenyl)methyl]thiourea](/img/structure/B14345787.png)
![(Bicyclo[4.2.0]oct-6-en-7-yl)(trimethyl)silane](/img/structure/B14345794.png)
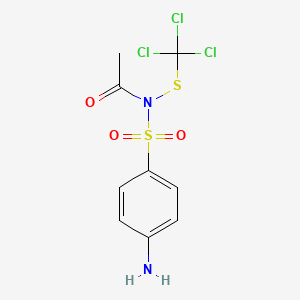
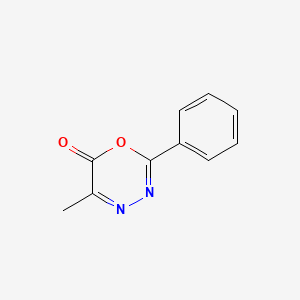
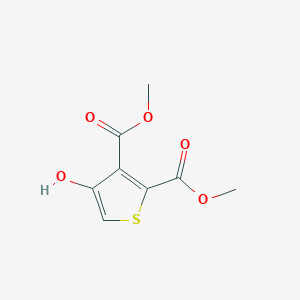
![[2-Hydroxy-3-(methoxycarbonyl)naphthalen-1-yl]methanesulfonic acid](/img/structure/B14345805.png)
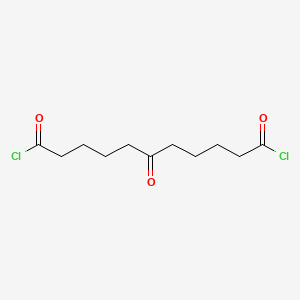
![Trimethyl[(pent-4-en-2-yl)oxy]silane](/img/structure/B14345812.png)


